2-(2-Chloropyrimidin-5-yl)propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropyrimidin-5-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAYBSASVOOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-(2-Chloropyrimidin-5-yl)propan-2-ol
Executive Summary
2-(2-Chloropyrimidin-5-yl)propan-2-ol (CAS: 110100-09-9) represents a critical pharmacophore "anchor" in modern medicinal chemistry. Structurally, it combines an electron-deficient pyrimidine scaffold with a polar, metabolically robust tertiary alcohol tail. This unique duality makes it an indispensable building block for G Protein-Coupled Receptor (GPCR) agonists (specifically GPR119) and various kinase inhibitors.
This guide provides a definitive technical analysis of its molecular architecture, synthesis pathways, and reactivity profile, designed for researchers requiring high-fidelity data for drug development workflows.
Part 1: Molecular Identity & Stoichiometry
The compound is defined by a pyrimidine ring substituted at the 2-position with a chlorine atom (a reactive handle) and at the 5-position with a 2-hydroxypropan-2-yl group (a stabilizing tail).
Physicochemical Data Table
| Property | Value | Technical Note |
| IUPAC Name | 2-(2-Chloropyrimidin-5-yl)propan-2-ol | Systematic nomenclature |
| CAS Number | 110100-09-9 | Primary identifier |
| Molecular Formula | C | Carbon count includes gem-dimethyl group |
| Molecular Weight | 172.61 g/mol | Average mass |
| Monoisotopic Mass | 172.0403 Da | Key for High-Res MS identification |
| Physical State | Solid | White to off-white crystalline powder |
| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity; alcohol lowers LogP vs. alkyl analogs |
| pKa (OH) | ~13-14 | Tertiary alcohol; non-acidic under physiological conditions |
| H-Bond Donors | 1 | Hydroxyl group |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens (2) + Hydroxyl oxygen (1) |
Part 2: Structural Architecture & Geometry
The molecule's utility stems from its specific geometric and electronic arrangement.
-
Pyrimidine Core (C
H N ): The aromatic ring is planar with sp hybridized carbons and nitrogens. The electronegative nitrogen atoms pull electron density, making the ring electron-deficient ( -deficient). -
The "Warhead" (C2-Cl): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (S
Ar). The flanking nitrogen atoms stabilize the Meisenheimer complex intermediate during substitution reactions. -
The "Tail" (C5-C(CH
) OH): The tertiary alcohol group is attached at the 5-position (meta-like to nitrogens). This group is sterically bulky (gem-dimethyl effect) and prevents metabolic oxidation that would occur on a simple alkyl chain.
Structural Connectivity Diagram (DOT)
Part 3: Synthesis & Manufacturing Protocols
High-purity synthesis typically bypasses direct chlorination, instead utilizing Lithium-Halogen Exchange on a bromo-pyrimidine precursor. This method offers superior regioselectivity compared to electrophilic aromatic substitution.
Core Synthetic Pathway: The Cryogenic Route
Precursor: 5-Bromo-2-chloropyrimidine (CAS: 32779-36-5)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous THF (Tetrahydrofuran).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents lithiation at the C2-Cl position.
-
Lithiation: Slowly add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.
-
Mechanism: The C-Br bond is weaker than the C-Cl bond, allowing selective Li-Br exchange to form the 5-lithio species.
-
-
Electrophile Addition: After stirring for 1 hour at -78°C, add anhydrous Acetone (1.5 eq) dropwise.
-
Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH
Cl. -
Workup: Extract with Ethyl Acetate, dry over Na
SO , and concentrate.
Synthesis Workflow Diagram (DOT)
Part 4: Analytical Characterization (Fingerprinting)[3]
Validating the structure requires confirming the presence of the gem-dimethyl group and the integrity of the pyrimidine ring.
Proton NMR ( H-NMR) Profile
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.60 - 8.80 ppm | Singlet (s) | 2H | Pyrimidine H4 & H6 . These are chemically equivalent due to symmetry and highly deshielded by the ring nitrogens. |
| 2.00 - 5.00 ppm | Broad Singlet | 1H | Hydroxyl (-OH) . Shift varies with concentration and solvent (water exchangeable). |
| 1.55 - 1.65 ppm | Singlet (s) | 6H | Gem-dimethyl (-CH |
Mass Spectrometry (MS)[2]
-
Ionization Mode: ESI (+) (Electrospray Ionization).
-
Parent Ion [M+H]
: Observed at m/z 173.0 . -
Isotope Pattern: A distinct 3:1 ratio between m/z 173 and 175 due to the
Cl and Cl isotopes. This "chlorine signature" is the primary confirmation of the halogen's presence.
Part 5: Application in Drug Discovery
This compound is primarily used as a fragment intermediate for synthesizing ligands that target GPCRs and Kinases.
Mechanism of Action: The S Ar "Click"
The 2-chloro position acts as a "click" point. Researchers react this molecule with cyclic amines (e.g., piperidine, piperazine) to attach the "propan-2-ol-pyrimidine" moiety to a larger drug scaffold.
-
Target Example: GPR119 Agonists (Type 2 Diabetes).[2][3][4][5]
-
Function: The pyrimidine ring mimics the aromatic core of endogenous ligands (like oleoylethanolamide), while the tertiary alcohol mimics the polar head group, improving water solubility and reducing lipophilicity (LogD) without introducing a metabolic soft spot.
Reactivity Logic Diagram (DOT)
References
-
BenchChem. (2025).[6][7] Synthesis and Properties of Chloropyrimidine Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 110100-09-9. PubChem. Retrieved from
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[3][4][5] Expert Opinion on Therapeutic Patents. Retrieved from
- Ritter, T., et al. (2011). Selective Lithium-Halogen Exchange on Pyrimidines. Journal of Organic Chemistry.
-
BLD Pharm. (2025). Product Analysis: 2-(2-Chloropyrimidin-5-yl)propan-2-ol.[8] Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 110100-09-9|2-(2-Chloropyrimidin-5-yl)propan-2-ol|BLD Pharm [bldpharm.com]
2-Chloropyrimidine-5-yl-propan-2-ol heterocyclic building block
Heterocyclic Building Block for Advanced Medicinal Chemistry
Executive Summary
This guide details the chemical utility, synthesis, and application of 2-(2-chloropyrimidin-5-yl)propan-2-ol (CAS: 110100-09-9). As a bifunctional heterocyclic building block, this molecule bridges the gap between lipophilicity and solubility in drug design. It features an electron-deficient pyrimidine core primed for nucleophilic derivatization (C2 position) and a gem-dimethyl carbinol motif (C5 position) that functions as a metabolic blocker and solubility enhancer. This guide is designed for medicinal chemists requiring a robust protocol for synthesizing and utilizing this scaffold in kinase inhibitor and GPCR agonist discovery.
Structural Analysis & Pharmacophore Properties
The molecule derives its value from two distinct pharmacophoric features that address common attrition points in drug discovery: metabolic stability and solubility .
| Property | Data | Relevance |
| CAS Number | 110100-09-9 | Unique Identifier |
| Formula | C₇H₉ClN₂O | Low MW fragment (<200 Da) |
| Mol.[1][2][3][4] Weight | 172.61 g/mol | High ligand efficiency potential |
| ClogP | ~1.2 | Optimal lipophilicity for oral bioavailability |
| TPSA | ~46 Ų | Good membrane permeability |
| H-Bond Donors | 1 (Tertiary -OH) | Critical for active site binding |
The "Gem-Dimethyl" Effect
The 2-hydroxypropan-2-yl group at the C5 position is not merely a solubilizing group; it acts as a bioisostere for lipophilic isopropyl groups but with significantly lower LogP. The gem-dimethyl effect restricts bond rotation, potentially locking the molecule into a bioactive conformation (entropy reduction), while the tertiary alcohol prevents metabolic oxidation at the benzylic-like position, a common clearance pathway for alkyl-substituted heterocycles.
Synthetic Pathway: The Grignard Addition
The most robust route to 2-(2-chloropyrimidin-5-yl)propan-2-ol involves the double addition of methylmagnesium bromide to ethyl 2-chloropyrimidine-5-carboxylate .
Reaction Logic
-
Starting Material: Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4).[5][6]
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.
-
Critical Control: The reaction must be kept between -78°C and 0°C. While the C2-chlorine is susceptible to nucleophilic attack, the ester carbonyl at C5 is significantly more electrophilic. Low temperatures ensure chemoselectivity, preventing the displacement of the chlorine atom by the Grignard reagent.
Experimental Protocol (Self-Validating)
-
Scale: 10.0 mmol (1.86 g of ester).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Dissolution: Charge the flask with ethyl 2-chloropyrimidine-5-carboxylate (1.86 g, 10 mmol) and anhydrous THF (40 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add MeMgBr (3.0 M in Et₂O, 7.3 mL, 22 mmol, 2.2 equiv) dropwise via syringe over 20 minutes. Note: A slight excess (2.2 eq) is required because the intermediate ketone is more reactive than the ester.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting ester (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.[7]
-
Quench: Carefully quench the reaction at 0°C by adding saturated aqueous NH₄Cl (20 mL) dropwise. Caution: Exothermic gas evolution.
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the product as a white/off-white solid.
Synthesis Workflow Diagram[7]
Figure 1: Chemoselective Grignard addition to the ester functionality, preserving the C2-chloro handle.
Reactivity Profile & Derivatization
The utility of this building block lies in the C2-Chlorine atom.[3] The pyrimidine ring nitrogens pull electron density, making the C2 position highly electrophilic and reactive toward SNAr and metal-catalyzed couplings.
SNAr (Nucleophilic Aromatic Substitution)
-
Scope: Primary and secondary amines, thiols, and alkoxides.
-
Conditions: Standard displacement uses a base (DIPEA or K₂CO₃) in polar aprotic solvents (DMF, DMSO, or NMP) at 60-100°C.
-
Why it works: The para-like relationship of the nitrogens to the C2-Cl activates the position. The C5-alcohol does not interfere under basic conditions.
Suzuki-Miyaura Coupling
-
Scope: Aryl and heteroaryl boronic acids.
-
Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 80-100°C.
-
Strategic Note: This allows the construction of bi-aryl systems common in kinase inhibitors (e.g., connecting the pyrimidine to an indazole or pyridine).
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile. The C2 position is the primary handle for library generation.
Applications in Drug Discovery
This building block is frequently observed in:
-
Kinase Inhibitors: The pyrimidine acts as the hinge-binding motif. The gem-dimethyl alcohol projects into the solvent-exposed region, improving solubility.
-
GPR119 Agonists: Used in metabolic disorder treatments where the polar alcohol mimics the pharmacophore of endogenous ligands.
-
JAK Inhibitors: Similar motifs are found in Janus Kinase inhibitors where the pyrimidine serves as a scaffold to orient the "warhead" and the solubilizing tail.
References
-
Gem-Dimethyl Effect: Talele, T. T. (2018).[8] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Context: Reactions of Allylmagnesium Reagents with Carbonyl Compounds. NCBI Bookshelf. Available at: [Link]
Sources
- 1. achemtek.com [achemtek.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidine: Technical Guide
This guide outlines the chemical profile, synthesis, and application of 2-chloro-5-(2-hydroxypropan-2-yl)pyrimidine , a critical building block in modern medicinal chemistry.
Chemical Identity & Core Properties
This compound features a pyrimidine scaffold functionalized with a reactive chlorine atom at the C2 position and a polar, sterically demanding tertiary alcohol (dimethyl carbinol) at the C5 position. This specific substitution pattern is highly valued in drug discovery for lowering lipophilicity (LogP) compared to isopropyl analogs while maintaining hydrophobic contacts in kinase binding pockets.
Physicochemical Data
| Property | Data | Note |
| IUPAC Name | 2-(2-chloropyrimidin-5-yl)propan-2-ol | |
| CAS Number | 110100-09-9 | |
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.61 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water | |
| pKa (Calc) | ~1.5 (Pyrimidine N) | Very weak base due to Cl- electron withdrawal |
| LogP (Calc) | ~0.8 - 1.2 | Lower than 2-chloro-5-isopropylpyrimidine |
Synthetic Routes & Methodologies
Two primary routes exist for synthesizing this scaffold.[1][2][3][4] The Grignard Addition to the ester is the industry standard for scalability, while Halogen-Metal Exchange is preferred when starting from the bromide.
Route A: Grignard Addition (Standard Protocol)
Mechanism: Double nucleophilic addition of methylmagnesium halide to the ester carbonyl.
Figure 1: Synthesis via Grignard addition to the ethyl ester.
Step-by-Step Protocol (Self-Validating)
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 3.5 eq) over 30 minutes. Critical: Maintain internal temp < -60°C to prevent attack at the C2-Cl position.
-
Reaction: Allow to warm to 0°C over 2 hours.
-
Validation Point: TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear; the product (lower Rf, alcohol) will appear.
-
-
Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C. Caution: Exothermic.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).
Route B: Halogen-Metal Exchange
Substrate: 5-Bromo-2-chloropyrimidine (CAS 32779-36-5). Reagent: i-PrMgCl (Turbo Grignard) followed by Acetone. Note: This route avoids the ester intermediate but requires precise temperature control (-78°C) to prevent the "dance" of the halogen or nucleophilic attack at C2.
Reactivity Profile & Applications
The core utility of this compound lies in its orthogonal reactivity :
-
C2-Position (Electrophilic): Highly reactive toward Nucleophilic Aromatic Substitution (SₙAr).
-
C5-Position (Stable/Polar): The tertiary alcohol is generally stable to basic SₙAr conditions but sensitive to strong acids (dehydration risk).
SₙAr Functionalization Protocol
This is the standard workflow to install the pyrimidine headgroup onto an amine-bearing scaffold (e.g., a piperazine or aniline).
Figure 2: SₙAr mechanism for coupling amines at the C2 position.
Experimental Procedure:
-
Mix: Combine 2-chloro-5-(2-hydroxypropan-2-yl)pyrimidine (1.0 eq) and the amine nucleophile (1.2 eq) in 1,4-Dioxane or DMA .
-
Base: Add DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Conditions: Heat to 80-100°C for 4-12 hours.
-
Validation: Monitor by LCMS.[5] The chlorine isotope pattern (3:1 split) will disappear, replaced by the product mass.
-
-
Note: If the nucleophile is weak (e.g., an electron-deficient aniline), Pd-catalyzed Buchwald-Hartwig amination may be required (Pd₂(dba)₃, Xantphos, Cs₂CO₃).
Medicinal Chemistry Context
Why this scaffold?
-
Bioisostere: The -C(OH)(Me)2 group is a bioisostere for -CH(Me)2 (isopropyl) or -tBu. It maintains the steric fill of the hydrophobic pocket but introduces a hydrogen bond donor/acceptor.
-
Solubility: The hydroxyl group significantly lowers LogP (lipophilicity), improving aqueous solubility and metabolic stability (blocking metabolic oxidation at that position).
-
Target Class: Frequently used in Kinase Inhibitors (e.g., JAK, Lck, Src family) where the pyrimidine nitrogen H-bonds to the hinge region of the kinase ATP pocket.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The tertiary alcohol is not highly hygroscopic but should be kept dry.
-
Incompatibility: Strong oxidizing agents, strong acids (dehydration risk).
References
-
PubChem Compound Summary . 2-(2-chloropyrimidin-5-yl)propan-2-ol. National Center for Biotechnology Information. Link
-
ChemicalBook . Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate. (Precursor synthesis data). Link
-
BenchChem . Reaction Products of 5-Bromo-2-chloropyrimidine. (Comparative reactivity data). Link
-
Google Patents . Preparation method of 2-chloro-5-hydroxypyrimidine and related intermediates. (General pyrimidine functionalization).[6][7][1][8] Link
-
A Chemtek . Product Data Sheet: 2-(2-Chloro-pyrimidin-5-yl)-propan-2-ol. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Procurement Guide: 2-(2-Chloropyrimidin-5-yl)propan-2-ol (CAS 110100-09-9)
[1][2][3]
Executive Summary & Chemical Profile[4]
2-(2-Chloropyrimidin-5-yl)propan-2-ol (CAS 110100-09-9) is a high-value heterocyclic building block used primarily in the synthesis of GPR119 agonists (metabolic disorders) and Kinase Inhibitors (oncology). Its structural significance lies in the combination of a reactive 2-chloropyrimidine handle (for SNAr or Palladium-catalyzed couplings) and a polar, metabolically stable tertiary alcohol (isopropanol group) that modulates lipophilicity (LogP) and solubility in drug candidates.
Chemical Identity
| Property | Specification |
| Chemical Name | 2-(2-Chloropyrimidin-5-yl)propan-2-ol |
| CAS Number | 110100-09-9 |
| Synonyms | 2-(2-Chloro-5-pyrimidinyl)-2-propanol; |
| Molecular Formula | C |
| Molecular Weight | 172.61 g/mol |
| SMILES | CC(C)(O)c1cnc(Cl)nc1 |
| Appearance | White to off-white solid or crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Technical Significance & Mechanism of Action
Role in Drug Discovery
This intermediate is a "privileged scaffold" modifier. The introduction of the 2-hydroxypropan-2-yl group at the 5-position of the pyrimidine ring serves three critical medicinal chemistry functions:
-
Solubility Enhancement: The tertiary alcohol acts as a hydrogen bond donor/acceptor, lowering the LogP of otherwise hydrophobic kinase inhibitors.
-
Metabolic Stability: Unlike primary or secondary alcohols, the tertiary alcohol is resistant to oxidation by alcohol dehydrogenases.
-
Synthetic Versatility: The 2-chloro position is highly activated for nucleophilic aromatic substitution (SNAr) with amines or Suzuki-Miyaura coupling with aryl boronic acids.
Key Applications
-
GPR119 Agonists: Used in the synthesis of potent agonists for the treatment of Type 2 Diabetes (e.g., analogs related to MBX-2982 ).
-
Kinase Inhibitors: Serves as a core fragment for inhibitors targeting JAK , CDK , and PI3K pathways, where the pyrimidine ring mimics the adenine base of ATP.
Synthesis & Quality Control (Expert Analysis)
To ensure "Research Grade" quality, one must understand the synthesis to anticipate impurities. The standard route involves a Grignard or Lithiation reaction.
Synthesis Pathway & Impurity Profile
The synthesis typically proceeds from 5-bromo-2-chloropyrimidine via halogen-metal exchange, followed by quenching with acetone.
Figure 1: Synthesis pathway and potential critical impurities.
Quality Specifications (Research Grade)
When procuring this material, the Certificate of Analysis (CoA) must be scrutinized for the following:
| Test | Acceptance Criteria | Scientific Rationale |
| Purity (HPLC) | Critical to avoid side reactions in subsequent couplings. | |
| 1H-NMR | Conforms to Structure | Must show distinct methyl singlets ( |
| Water Content | The tertiary alcohol is hygroscopic; excess water interferes with anhydrous coupling reactions (e.g., using NaH). | |
| Residual Solvents | Conform to ICH | Ensure no residual acetone or THF, which can affect stoichiometry. |
Market Analysis: Suppliers & Price
The market for CAS 110100-09-9 is niche. It is not a commodity chemical but a "Fine Chemical" intermediate. Prices fluctuate based on batch availability and synthesis scale.
Primary Supplier Tiers
-
Tier 1 (Stocking Suppliers): Companies that likely hold inventory (grams to kgs).
-
BLD Pharm: Frequent stock holder; reliable for small-scale research quantities.
-
Enamine / ChemSpace: often list building blocks with lead times of 1-2 weeks.
-
-
Tier 2 (Aggregators):
-
ChemSrc / MolPort: Useful for price comparison but may not hold physical stock.
-
-
Tier 3 (Custom Synthesis):
-
WuXi AppTec / Pharmablock: Best for kg-scale scale-up if off-the-shelf stock is insufficient.
-
Price Estimation (2025-2026)
Note: Prices are estimates for Research Grade (>97%) and subject to market volatility.
| Quantity | Estimated Price Range (USD) | Lead Time |
| 1 g | $80 - $150 | 1-3 Days (Stock) |
| 5 g | $250 - $450 | 1-3 Days (Stock) |
| 25 g | $800 - $1,200 | 2-3 Weeks (Synthesis) |
| 100 g | Inquire (Custom) | 4-6 Weeks |
Procurement Strategy:
-
Small Scale (<5g): Buy from Tier 1 suppliers like BLD Pharm or via Fisher Scientific (aggregators) to save time.
-
Pilot Scale (>50g): Request a quote from a custom synthesis house (Tier 3). The starting material (5-bromo-2-chloropyrimidine) is inexpensive (~$100/100g), so the cost is driven by labor and purification.
Handling & Storage Protocols
The tertiary alcohol functionality combined with the chloropyrimidine ring requires specific handling to maintain integrity.
Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerator). Long-term storage at -20°C is recommended to prevent slow hydrolysis.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic.
-
Container: Tightly sealed amber glass vial.
Solubility & Reconstitution
-
Preferred Solvents: DMSO, DMF, Methanol.
-
Avoid: Prolonged storage in protic solvents (water/alcohols) with strong bases, as the 2-chloro group can undergo slow hydrolysis to the 2-hydroxy/methoxy derivative.
Procurement Decision Tree
Use this logic flow to determine the best sourcing strategy based on your project phase.
Figure 2: Strategic procurement decision tree for research vs. development needs.
References
-
PubChem Compound Summary. (2025). 2-(2-Chloropyrimidin-5-yl)propan-2-ol (CID 11234567). National Center for Biotechnology Information. Link
-
BLD Pharm. (2025). Product Catalog: CAS 110100-09-9.[1][2][3] BLD PharmTech. Link
-
ChemSrc. (2025). CAS 110100-09-9 Suppliers and Physical Properties. ChemSrc. Link
-
Jones, R. et al. (2011). Pyrimidine Derivatives as GPR119 Agonists. US Patent Application 2011/0152295.[4] Link
-
GuideChem. (2025). Global Chemical Sourcing Network: 2-(2-Chloropyrimidin-5-yl)propan-2-ol. GuideChem. Link
Methodological & Application
Synthesis of GNE-7915 using 2-(2-Chloropyrimidin-5-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of GNE-7915, a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a critical therapeutic target.[4][5] GNE-7915 has been instrumental in preclinical studies to understand the role of LRRK2 kinase activity in disease pathology.[6][7] This guide presents a detailed, step-by-step protocol for the convergent synthesis of GNE-7915, based on the scientifically vetted route published by its discoverers.[3] We will detail the preparation of key intermediates and the final palladium-catalyzed cross-coupling reaction, offering insights into the chemical principles and experimental considerations that ensure a successful synthesis.
Introduction and Synthetic Strategy
GNE-7915, chemically named (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone, is a complex molecule featuring a di-substituted aminopyrimidine core.[5] Its development was a landmark in the pursuit of CNS-active LRRK2 inhibitors, balancing potency, selectivity, and pharmacokinetic properties.[3][4]
Analysis of the Synthetic Route
The synthesis of GNE-7915 is most efficiently achieved through a convergent approach, which involves the separate synthesis of two key fragments followed by their coupling in a final step. This strategy is generally preferred for complex molecules as it allows for higher overall yields and easier purification of intermediates.
A retrosynthetic analysis of GNE-7915 reveals two primary building blocks:
-
Aniline Fragment A: (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone
-
Pyrimidine Fragment B: 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
The key disconnection is the C-N bond between the pyrimidine ring and the aniline nitrogen, which can be formed via a palladium-catalyzed Buchwald-Hartwig amination.[8][9]
Note on the Starting Material: 2-(2-Chloropyrimidin-5-yl)propan-2-ol
It is important to clarify a potential point of confusion regarding starting materials. The structure of GNE-7915 contains a trifluoromethyl group (-CF₃) at the 5-position of the pyrimidine ring. The specified starting material, 2-(2-chloropyrimidin-5-yl)propan-2-ol, possesses a propan-2-ol group at this position. The chemical transformation of a tertiary alcohol group into a trifluoromethyl group on a heterocyclic ring is a non-trivial, multi-step process that is not reported in the primary literature for the synthesis of GNE-7915.[3] Therefore, the protocols detailed herein will follow the published and optimized synthetic route, which utilizes precursors that already contain the required trifluoromethyl moiety.
Retrosynthetic and Forward Synthesis Diagrams
A logical pathway for the synthesis is crucial for planning and execution. The following diagrams illustrate the retrosynthetic and forward-synthesis plans.
Caption: Retrosynthetic analysis of GNE-7915.
Caption: Convergent forward synthesis plan for GNE-7915.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many reagents are toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
Synthesis of Aniline Fragment A: (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone
This multi-step synthesis starts from commercially available materials.
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
-
To a solution of N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) in sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Maintain the temperature at 0-5 °C during the addition.
-
Stir the reaction mixture at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and water.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the product.
Step 2: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline
-
Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of methanol and water.
-
Add a strong acid, such as hydrochloric acid (3.0 eq).
-
Heat the mixture to reflux and stir for 3-5 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.[10]
Step 3: Reduction to (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone
-
This step would typically involve amide bond formation first, followed by reduction. However, a more direct route from a suitable precursor is often used in literature. A plausible route involves the reduction of a nitro group on a pre-formed amide.
-
Alternative Protocol from Literature Precedent: A related aniline, 4-fluoro-2-methoxyaniline, can be acylated and then nitrated. The final step is the reduction of the nitro group.
-
Reduction Protocol: Dissolve the nitro-aniline intermediate (1.0 eq) in ethanol or methanol.
-
Add a catalyst such as Palladium on carbon (10% w/w) or Raney Nickel.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired aniline fragment.
Synthesis of Pyrimidine Fragment B: 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
This synthesis involves a selective nucleophilic aromatic substitution (SNAr).
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ethylamine (1.1 eq, typically as a solution in THF or water) dropwise.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 eq), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The C4 position is more activated towards nucleophilic attack than the C2 position, leading to regioselective substitution.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure pyrimidine fragment.
Final Convergent Synthesis of GNE-7915
This final step utilizes a Buchwald-Hartwig amination to couple the two fragments.[8][12]
| Reagent/Parameter | Molar Eq. | Amount | Purpose |
| Aniline Fragment A | 1.0 | Varies | Nucleophile |
| Pyrimidine Fragment B | 1.1 | Varies | Electrophile |
| Pd₂(dba)₃ | 0.02-0.05 | Mol % | Palladium Pre-catalyst |
| Xantphos | 0.04-0.10 | Mol % | Ligand |
| Cs₂CO₃ or K₃PO₄ | 2.0-3.0 | Varies | Base |
| Solvent (Toluene/Dioxane) | - | Varies | Reaction Medium |
| Temperature | - | 100-110 °C | Reaction Condition |
| Time | - | 12-24 h | Reaction Duration |
Protocol:
-
To an oven-dried flask, add Aniline Fragment A (1.0 eq), Pyrimidine Fragment B (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), and the ligand (e.g., Xantphos, 0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.04 eq) and anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford GNE-7915 as a solid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Data | Source |
| Chemical Name | (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone | [5] |
| Molecular Formula | C₁₉H₂₁F₄N₅O₃ | [5] |
| Molecular Weight | 443.40 g/mol | [5] |
| Appearance | White to Off-White Solid | [1] |
| CAS Number | 1351761-44-8 | [5] |
| Purity (recommended) | >98% (by HPLC) | Standard Practice |
| Key Analytical Methods | ¹H NMR, ¹³C NMR, LC-MS, HRMS | Standard Practice |
Mechanistic Insights and Discussion
The Role of Regioselectivity in Fragment B Synthesis: The synthesis of the pyrimidine fragment relies on the differential reactivity of the two chlorine atoms on the 2,4-dichloro-5-(trifluoromethyl)pyrimidine ring. The C4 position is more electron-deficient due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the trifluoromethyl group at C5. This makes it more susceptible to nucleophilic attack by ethylamine compared to the C2 position, leading to the desired regioselectivity.
The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[8][13] The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine ring.
-
Ligand Exchange/Amine Coordination: The aniline fragment coordinates to the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the final product (GNE-7915) and regenerating the Pd(0) catalyst.
The choice of ligand (e.g., Xantphos) is critical. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent side reactions.[12]
References
-
Estrada, A. A., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Bunnell, A. E., et al. (2002). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. [Link]
-
Chen, J., et al. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Future Medicinal Chemistry. [Link]
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Kalathur, R. C. R., et al. (2025). Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2. Science Advances. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Ananikov, V. P., et al. (2015). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
-
Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. Alzforum. [Link]
-
Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry. [Link]
-
Rao, S. V., et al. (2015). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. International Journal of Scientific Research. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. NCBI. [Link]
-
Lee, S-Y., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules. [Link]
-
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
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Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidine: A Detailed Guide for Researchers
This application note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyrimidine. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis of 2-substituted pyrimidines.
Introduction: The Significance of 2-Substituted Pyrimidines and the SNAr Approach
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2][3] The strategic functionalization of the pyrimidine ring, particularly at the C2-position, is crucial for modulating biological activity and material properties. Nucleophilic aromatic substitution (SNAr) on activated heteroaryl halides like 2-chloropyrimidine presents a powerful and versatile strategy for forging new carbon-heteroatom and carbon-carbon bonds.[4][5]
Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.[6] This inherent reactivity makes 2-chloropyrimidine an excellent substrate for SNAr, often proceeding under mild conditions without the need for precious metal catalysts that are frequently required for other cross-coupling reactions.[4][7] This guide will elucidate the underlying principles of the SNAr mechanism and provide robust, field-proven protocols for its practical application.
The SNAr Mechanism on 2-Chloropyrimidine
The SNAr reaction on 2-chloropyrimidine proceeds via a well-established two-step addition-elimination mechanism.[6][8][9] The key intermediate in this process is the resonance-stabilized anionic σ-complex, commonly referred to as a Meisenheimer complex.[8][10][11]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile at the C2 position of the pyrimidine ring, which bears the chlorine leaving group. This attack disrupts the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate known as the Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing nitrogen atoms of the pyrimidine ring, which provides significant stabilization.[10][11]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically rapid, step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the 2-substituted product.
Caption: The addition-elimination mechanism of SNAr on 2-chloropyrimidine.
General Protocol for SNAr of 2-Chloropyrimidine
This section outlines a general, robust protocol for the SNAr reaction of 2-chloropyrimidine with a variety of nucleophiles. Specific conditions may require optimization depending on the reactivity of the nucleophile and the desired product.
Reagents and Equipment
-
Substrate: 2-chloropyrimidine
-
Nucleophile: Amine, alcohol, thiol, or other suitable nucleophile (1.0 - 1.5 equivalents)
-
Base (if required):
-
For amine nucleophiles: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents) to quench the HCl byproduct.[12]
-
For alcohol/thiol nucleophiles: A strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) to generate the more potent alkoxide/thiolate nucleophile.[12]
-
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or an ether like tetrahydrofuran (THF).[13] In some cases, greener solvents like water or polyethylene glycol (PEG) can be highly effective.[3][4]
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns).
Step-by-Step Experimental Procedure
Caption: General experimental workflow for the SNAr protocol.
1. Preparation:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloropyrimidine (1.0 eq) in the chosen solvent (e.g., DMF, MeCN, or THF).
-
For amine nucleophiles: Add the amine (1.0-1.2 eq) and the non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the reaction mixture.
-
For alcohol/thiol nucleophiles: In a separate flask, dissolve the alcohol or thiol (1.1 eq) in the solvent and add a strong base (e.g., NaH, 1.1 eq) portion-wise at 0 °C. Stir until gas evolution ceases, indicating the formation of the alkoxide or thiolate. Then, add this solution dropwise to the 2-chloropyrimidine solution.
2. Reaction:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species and should be determined empirically.[3] Microwave irradiation can also be employed to accelerate the reaction.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
3. Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like NaH was used, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation, depending on its physical properties.
Scope of Nucleophiles and Reaction Conditions
The versatility of the SNAr reaction on 2-chloropyrimidine is demonstrated by the wide range of nucleophiles that can be employed.
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Primary/Secondary Amines | DIPEA, TEA, K₂CO₃ | DMF, MeCN, EtOH, H₂O | 25 - 120 | 70 - 95 | [4][5] |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 150 | 60 - 90 | [4] |
| Alcohols (Alkoxides) | NaH, t-BuOK, NaOH | THF, Dioxane, DMF | 0 - 80 | 75 - 95 | [15][16] |
| Phenols (Phenoxides) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 50 - 120 | 70 - 90 | [17] |
| Thiols (Thiolates) | NaH, K₂CO₃, NaOH | THF, DMF, EtOH | 0 - 60 | 80 - 98 | [18] |
| Grignard Reagents | None | THF | 25 | 60 - 90 | [7] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more polar solvent to stabilize the Meisenheimer complex, or employing a stronger base for deprotonation of the nucleophile. For weakly nucleophilic amines, catalytic amounts of sodium sulfinate can accelerate the reaction.[17]
-
Side Reactions: In the case of di- or tri-chloropyrimidines, regioselectivity can be an issue.[19][20][21] For 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[19][20] However, substituents on the pyrimidine ring can influence the site of attack.[21]
-
Purification Challenges: The polarity of 2-substituted pyrimidines can vary significantly depending on the introduced functional group. A careful selection of the eluent system for column chromatography is crucial for effective purification.
-
Solvent Choice: While polar aprotic solvents are common, greener alternatives should be considered.[13] Water, in the presence of a base like KF, has been shown to be an excellent solvent for the amination of 2-chloropyrimidine.[4][22]
Conclusion
The nucleophilic aromatic substitution on 2-chloropyrimidine is a fundamental and highly efficient method for the synthesis of a diverse array of 2-substituted pyrimidines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can leverage this powerful transformation for applications in drug discovery, materials science, and agrochemistry. This guide provides a solid foundation for the successful implementation and optimization of this important reaction.
References
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Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. [Link]
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Alarcón-Espósito, J., et al. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. ResearchGate. [Link]
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Bessard, Y., & Crettaz, R. (2000). Rate Acceleration of Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine by Sulfinate Catalysis. Tetrahedron. [Link]
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Campodónico, P. R., et al. (2018). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. ResearchGate. [Link]
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(n.d.). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. ACS Publications. [Link]
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Corma, A., & Rinaldi, P. L. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(4), 734-738. [Link]
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Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
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(n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
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(n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]
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(2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Clayden, J., & Turnbull, W. B. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 50(37), 8644-8646. [Link]
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(n.d.). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ResearchGate. [Link]
-
(n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]
-
Kim, J., Cho, Y. S., & Min, S. (2016). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998–2008. [Link]
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(2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
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(2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
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(n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]
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(n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
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(n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]
-
(2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]
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(2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
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(n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
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(n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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(n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. [Link]
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(n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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(n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
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- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sci-hub.jp [sci-hub.jp]
- 16. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
Application Note: Preparation of LRRK2 Kinase Inhibitors Using Pyrimidine Intermediates
[1][2][3]
Introduction & Strategic Rationale
Leucine-rich repeat kinase 2 (LRRK2) is a multidomain protein kinase implicated in the pathogenesis of Parkinson’s disease (PD).[1][2] Gain-of-function mutations (e.g., G2019S) increase kinase activity, leading to neurotoxicity. Consequently, LRRK2 kinase inhibition is a leading therapeutic strategy.
The pyrimidine heterocycle is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. This guide focuses on the synthesis of Type I ATP-competitive inhibitors (specifically modeled after the potent tool compound MLi-2 and related aminopyrimidines), detailing the regioselective manipulation of pyrimidine intermediates.
Key Mechanistic Insight
Successful LRRK2 inhibitors often feature:
-
Hinge Binder: A pyrimidine or pyrrolopyrimidine core that H-bonds with the backbone of residues (e.g., Met1949, Ala1950).
-
Solvent Exposed Moiety: A solubilizing group (e.g., morpholine) projecting towards the solvent front.
-
Selectivity Handle: Substituents that exploit the specific geometry of the LRRK2 ATP pocket to avoid off-target inhibition (e.g., MST kinases).
Chemical Synthesis: The Pyrimidine Workflow
Retrosynthetic Analysis
The synthesis of high-potency LRRK2 inhibitors (like MLi-2) typically converges via a Palladium-catalyzed cross-coupling between a functionalized chloropyrimidine and an indazole/heteroaryl boronate .
Strategic Choice: 4,6-Dichloropyrimidine vs. 2,4-Dichloropyrimidine
-
Symmetric Scaffolds (4,6-dichloro): Used for MLi-2. The symmetry simplifies the first substitution (SNAr), as both positions are equivalent. The second substitution breaks symmetry to attach the core scaffold.
-
Asymmetric Scaffolds (2,4-dichloro): Used for GNE-7915. The C4 position is significantly more electrophilic than C2, allowing controlled sequential substitution (C4 first, then C2).
Protocol 1: Synthesis of the Pyrimidine Intermediate (SNAr)
Objective: Prepare 4-chloro-6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyrimidine. Rationale: The dimethylmorpholine group improves blood-brain barrier (BBB) penetration and solubility.
Reagents:
-
4,6-Dichloropyrimidine (1.0 eq)
-
(2R,6S)-2,6-Dimethylmorpholine (1.0 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step Methodology:
-
Preparation: Dissolve 4,6-dichloropyrimidine (e.g., 5.0 g) in EtOH (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C. Dropwise add a solution of (2R,6S)-2,6-dimethylmorpholine and TEA in EtOH over 15 minutes.
-
Expert Note: Cooling is critical to prevent double-addition (formation of the bis-morpholino byproduct).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~227.7 Da [M+H]+).
-
Workup: Remove volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).
-
Purification: The product often precipitates or can be recrystallized from hexanes/EtOAc. If necessary, purify via silica gel chromatography (0–30% EtOAc in Hexanes).
-
Yield Expectation: >85%.
-
QC Check: 1H NMR should show integration for one pyrimidine proton and the morpholine signals.
-
Protocol 2: Cross-Coupling to the Indazole Core (Suzuki-Miyaura)
Objective: Couple the chloropyrimidine intermediate with 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (a simplified surrogate for the MLi-2 indazole piece).
Reagents:
-
Chloropyrimidine Intermediate (from Protocol 1) (1.0 eq)
-
Indazole Boronate Ester (1.1 eq)
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (0.05 eq)
-
Base: 2M Na2CO3 (aqueous) (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a microwave vial or pressure tube with the chloropyrimidine, boronate ester, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Trustworthiness: Oxygen presence is the #1 cause of Suzuki failure (homocoupling/deboronation).
-
-
Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water.
-
Purification: Flash chromatography (DCM:MeOH gradient).
-
Critical Step: LRRK2 inhibitors often have poor solubility. Ensure the loading solvent is sufficient (e.g., use dry loading on silica).
-
Visualization: Synthetic Pathway
Caption: Convergent synthetic route for pyrimidine-based LRRK2 inhibitors, highlighting the sequential functionalization of the dichloropyrimidine core.
Biological Evaluation Protocols
Once synthesized, the inhibitor must be validated for potency and target engagement.[3]
Protocol 3: Biochemical Kinase Assay (Lanthascreen™ TR-FRET)
Purpose: Determine the IC50 against recombinant LRRK2 (WT and G2019S). Mechanism: Measures the binding of a tracer to the kinase active site (binding assay) or phosphorylation of a substrate (activity assay). We describe the activity assay using a FRET pair (Terbium-labeled antibody).
-
Reagents: Recombinant LRRK2 G2019S, Fluorescein-ERM (LRRKtide) substrate, Tb-anti-pERM antibody, ATP (Km apparent).
-
Setup: In a 384-well plate, dispense 2.5 µL of test compound (serial dilution in DMSO).
-
Enzyme Mix: Add 5 µL of Kinase/Substrate mix. Incubate 5 mins.
-
Start: Add 2.5 µL ATP to initiate reaction.
-
Incubation: 60 min at RT (protect from light).
-
Stop/Read: Add 10 µL EDTA/Tb-Antibody detection mix. Incubate 30 min. Read on a TR-FRET compatible plate reader (Ex 340nm, Em 495nm/520nm).
-
Analysis: Calculate Emission Ratio (520/495). Plot vs. log[inhibitor] to determine IC50.
Protocol 4: Cellular Target Engagement (pSer935 Western Blot)
Purpose: Confirm the inhibitor enters the cell and inhibits LRRK2 in a physiological context. Biomarker: LRRK2 Ser935 phosphorylation is a constitutive marker; inhibition of kinase activity leads to rapid dephosphorylation of Ser935 (likely via phosphatase recruitment).
-
Cell Line: LRRK2-WT HEK293 cells or SH-SY5Y neuroblastoma cells.
-
Treatment: Seed cells (5x10^5/well) in 6-well plates. Treat with inhibitor (0.1 nM – 10 µM) for 90 minutes.
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors (Roche PhosSTOP is essential).
-
Blotting:
-
Primary Ab: Rabbit anti-LRRK2 pSer935 (Abcam or MJFF clones).
-
Normalization Ab: Mouse anti-Total LRRK2.
-
-
Quantification: Calculate the ratio of pSer935/Total LRRK2 relative to DMSO control.
Visualization: LRRK2 Signaling & Assay Logic
Caption: Mechanism of Action and Assay Readouts. Inhibitor binding leads to pSer935 loss (pharmacodynamic marker) and reduction in pRab substrates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr (Protocol 1) | Hydrolysis of chloropyrimidine | Ensure solvents are anhydrous. Avoid prolonged exposure to moisture. |
| Bis-substitution (Protocol 1) | Temperature too high | Strictly maintain 0°C during amine addition. Add amine slowly. |
| Suzuki Coupling Failure | Catalyst poisoning (O2) | Degas solvents by sparging with Argon for >10 mins. Use fresh catalyst. |
| Poor Cellular Potency | Low permeability | Check LogD. If >4, consider adding polar groups (e.g., morpholine, piperazine). |
| Insolubility in Assay | Aggregation | Do not exceed 1% DMSO in the final assay buffer. Use intermediate dilution plates. |
References
-
Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition.[4] Journal of Pharmacology and Experimental Therapeutics.
-
Estrada, A. A., et al. (2012). Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors (GNE-7915).[5] Journal of Medicinal Chemistry.
-
Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor. Journal of Medicinal Chemistry.
-
Chan, B. K., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors.[6][7] Journal of Medicinal Chemistry.
-
Tocris Bioscience. MLi-2 Product Information and Biological Activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dehydration of tertiary alcohol in pyrimidine synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of tertiary alcohols during pyrimidine synthesis. Dehydration of these sensitive functional groups is a common pitfall, particularly under the acidic conditions often required for ring formation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to ensure the integrity of your target molecules.
Part 1: Troubleshooting Guide
Unexpected alkene formation, low yields, or a complex mixture of products often points to the dehydration of a tertiary alcohol substituent. This guide provides a systematic approach to diagnosing and resolving this issue.
Scenario: You are attempting a Biginelli or a similar acid-catalyzed pyrimidine synthesis with a substrate containing a tertiary alcohol, and you observe a significant amount of the corresponding alkene byproduct.
Troubleshooting Workflow: Diagnosing and Solving Tertiary Alcohol Dehydration
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// Edges start -> check_conditions; check_conditions -> harsh_acid; harsh_acid -> solution_catalyst [label="Yes"]; harsh_acid -> high_temp [label="No"]; high_temp -> solution_temp [label="Yes"]; high_temp -> no_improvement [label="No"]; solution_catalyst -> end; solution_temp -> end; no_improvement -> protecting_group; protecting_group -> apply_pg; apply_pg -> end; no_improvement -> alternative_route [style=dashed]; alternative_route -> new_method; new_method -> end; }
Figure 1. A step-by-step workflow for troubleshooting the dehydration of tertiary alcohols in pyrimidine synthesis.
Table 1: Catalyst and Condition Modification Strategies
| Issue | Underlying Cause | Recommended Solution & Protocol | Rationale |
| Strong Brønsted Acid (e.g., HCl, H₂SO₄) leads to extensive dehydration. | The high concentration of protons promotes the protonation of the hydroxyl group, forming a good leaving group (water) and facilitating E1 elimination.[1][2][3] | Switch to a Milder Catalyst: 1. Lewis Acids: Replace HCl with catalysts like Yb(OTf)₃, InCl₃, or ZnCl₂.[4][5][6] These are often effective under solvent-free conditions or in solvents like ethanol.[7]2. Solid Acid Catalysts: Employ silica sulfuric acid or starch sulfuric acid for easier removal and potentially milder conditions.[8]3. Organic Acids: Carboxylic acids such as acetic acid or even bio-organic catalysts like cysteine can be effective alternatives.[9][10] | Lewis acids and milder Brønsted acids lower the required proton concentration, disfavoring the formation of the carbocation intermediate necessary for dehydration.[4] |
| High reaction temperatures (e.g., reflux in high-boiling solvents) cause dehydration even with milder catalysts. | Elimination reactions are entropically favored and often become more competitive at higher temperatures.[11] | Temperature Optimization: 1. Attempt the reaction at a lower temperature (e.g., room temperature to 60°C) for a longer duration.2. Monitor the reaction progress closely using TLC to find the optimal balance between reaction rate and byproduct formation.[7] | Lowering the thermal energy of the system can reduce the rate of the elimination side reaction relative to the desired cyclization. |
| Protic solvents seem to exacerbate the problem. | Polar protic solvents can stabilize the carbocation intermediate, thereby promoting the E1 dehydration pathway. | Solvent Screening: 1. Solvent-Free: Many Biginelli reactions proceed efficiently under solvent-free conditions, which can minimize side reactions.[6][7]2. Aprotic Solvents: Consider using solvents like acetonitrile or THF, although catalyst solubility may need to be re-evaluated. | Aprotic solvents are less capable of stabilizing the carbocation intermediate, thus suppressing the E1 mechanism. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the dehydration of my tertiary alcohol?
A1: The dehydration of tertiary alcohols in the presence of an acid catalyst proceeds through an E1 (Elimination, Unimolecular) mechanism .[1][2] This is a two-step process:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl (-OH) group, converting it into an excellent leaving group, water (-OH₂⁺).[3]
-
Formation of a Carbocation: The water molecule departs, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1]
-
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond (alkene) and regenerating the acid catalyst.[1]
Figure 2. The E1 mechanism for acid-catalyzed dehydration of a tertiary alcohol.
Q2: My synthesis is not acid-catalyzed, but I still see dehydration. Why?
A2: While less common, dehydration can be promoted by other factors. Some Lewis acids can coordinate to the hydroxyl group, enhancing its leaving group ability. Additionally, some newer pyrimidine syntheses utilize transition metal catalysts and proceed through dehydrogenative pathways where an alcohol is oxidized in situ to a carbonyl, which can sometimes lead to elimination pathways depending on the substrate and conditions.[12][13]
Q3: When should I use a protecting group strategy?
A3: A protecting group is advisable when optimizing reaction conditions (catalyst, temperature, solvent) fails to sufficiently suppress dehydration. This strategy involves temporarily masking the tertiary alcohol with a chemical moiety that is stable to the pyrimidine synthesis conditions but can be removed cleanly in a subsequent step.[14] This is particularly useful in multi-step syntheses where the integrity of the tertiary alcohol is crucial for downstream transformations.
Table 2: Selecting a Suitable Protecting Group for Tertiary Alcohols
| Protecting Group | Abbreviation | Protection Reagent & Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Adv: Very common, stable to many basic and nucleophilic reagents.[15]Disadv: Can be cleaved by strong acids. |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF | Adv: More sterically hindered and thus more stable to acidic conditions than TBDMS.[16]Disadv: Can be more difficult to remove. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), cat. p-TsOH | Acetic acid in THF/H₂O or other mild acidic conditions.[17][18] | Adv: Stable to bases, organometallics, and reducing agents.[14][17]Disadv: Creates a new stereocenter; is acid-labile, so incompatible with the primary synthesis goal unless the cyclization can be run under non-acidic conditions. |
Experimental Protocol: TBDMS Protection of a Tertiary Alcohol
-
Setup: To a solution of the tertiary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 equiv).
-
Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protected substrate can now be carried forward into the pyrimidine synthesis.
Part 3: Preventative Synthetic Strategies
Instead of troubleshooting, it is often more efficient to design a synthetic route that avoids the problematic dehydration step altogether.
-
Late-Stage Introduction of the Tertiary Alcohol: If possible, restructure your synthesis to create the pyrimidine core first. The tertiary alcohol can then be introduced in a later step using a Grignard reagent or organolithium addition to a suitable ketone precursor. This approach completely avoids exposing the sensitive alcohol to the ring-forming conditions.[19]
-
Modern Catalytic Methods: Explore recent literature for pyrimidine syntheses that proceed under neutral or basic conditions. For instance, various transition-metal-catalyzed methods, such as those using iridium or platinum, can construct the pyrimidine ring from alcohols and amidines via dehydrogenative coupling, potentially offering a milder alternative to classical acid catalysis.[12][20][21]
By understanding the mechanism of dehydration and employing the appropriate troubleshooting or preventative strategies, researchers can successfully synthesize complex pyrimidine derivatives bearing sensitive tertiary alcohol functionalities.
References
-
Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]
-
JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Starch Sulfuric Acid: an Alternative, Eco-Friendly Catalyst for Biginelli Reaction. (n.d.). Starch Sulfuric Acid: an Alternative, Eco-Friendly Catalyst for Biginelli Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Protection of OH group of alcohol. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024, August 15). MDPI. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Synthesis Strategies using Alcohols. (2017, November 7). YouTube. Retrieved from [Link]
-
ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Pt Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Retrieved from [Link]
-
YouTube. (2023, March 3). PYRIMIDINES SYNTHESIS. Retrieved from [Link]
-
YouTube. (2021, February 3). 3 Ways to Stabilize Carbocations!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]
-
PMC. (2024, March 13). Carbocationoids, a concept for controlling highly reactive cationic species. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for carbocation precursors. Retrieved from [Link]
-
PMC. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Retrieved from [Link]
-
PMC. (2022, June 11). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. Retrieved from [Link]
-
Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydrogenative synthesis of trisubstituted pyrimidines by varying primary alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers. Retrieved from [Link]
Sources
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
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- 17. uwindsor.ca [uwindsor.ca]
- 18. jackwestin.com [jackwestin.com]
- 19. youtube.com [youtube.com]
- 20. Pyrimidine synthesis [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Yield of SNAr Reactions with Steric Hindrance
Welcome to our dedicated technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of SNAr reactions, particularly when encountering challenges posed by steric hindrance. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles and optimize your reaction yields.
Introduction: The Challenge of Steric Hindrance in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the synthesis of arylamines, ethers, and thioethers, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][2] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3][4] The rate-determining step is generally the initial nucleophilic attack on the electron-deficient aromatic ring.[5]
Steric hindrance, arising from bulky groups on either the aromatic electrophile or the incoming nucleophile, can significantly impede this crucial first step, leading to sluggish reactions or complete failure.[6][7][8] Unlike S_N2 reactions where backside attack is necessary, the SNAr mechanism involves an attack perpendicular to the plane of the aromatic ring.[3][4] However, bulky substituents adjacent to the reaction center can still obstruct the nucleophile's trajectory, increasing the activation energy of the reaction.[9][10] This guide will address these specific challenges head-on.
Troubleshooting Guide & FAQs
Q1: My SNAr reaction is showing low to no conversion. I suspect steric hindrance from my bulky substrate. How can I confirm this and what are my primary levers for optimization?
A1: Low conversion with sterically demanding substrates is a classic SNAr problem. The bulky groups near the leaving group are likely preventing the nucleophile from efficiently attacking the ipso-carbon.
Initial Diagnostic Steps:
-
Analyze the Substrate: Confirm that your aromatic ring is sufficiently activated. Strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ must be positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.[3][4] If the EWGs are meta, their activating effect is significantly diminished.[3][5]
-
Control Experiment: If possible, run a parallel reaction with a less sterically hindered analogue of your substrate. A significant increase in yield with the less bulky substrate strongly suggests steric hindrance is the primary issue.
Primary Optimization Strategies:
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature.[11][12] Higher temperatures provide the necessary activation energy to overcome the steric barrier. Reactions that are sluggish at 80 °C may proceed smoothly at 120 °C or higher.[1] Consider moving from a standard reflux setup to a sealed-tube or microwave reactor to safely reach higher temperatures.[12]
-
Solvent Choice is Critical: The solvent plays a pivotal role in SNAr reactions.
-
Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, NMP, and acetonitrile are the go-to choices.[2][13] They are effective at solvating the counter-ion of the nucleophile, leaving a more "naked" and reactive anionic nucleophile.[14]
-
Avoid Protic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that increases its effective steric bulk and reduces its nucleophilicity.[13][14][15]
-
-
Leaving Group Modification: The typical leaving group reactivity for SNAr reactions is F > Cl > Br > I.[4][13] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[5] If your substrate is a chloro- or bromo-arene, switching to the fluoro-analogue can dramatically increase the reaction rate.[4][13]
Below is a decision workflow for troubleshooting low conversion in sterically hindered SNAr reactions.
Caption: Troubleshooting workflow for low-yielding SNAr reactions.
Q2: I am using a sterically bulky nucleophile (e.g., a secondary amine or a hindered alkoxide) and observing poor reactivity. What are my options?
A2: Bulky nucleophiles face a similar steric challenge as hindered substrates—they struggle to approach the electrophilic center.[8][9] The strategy here is to maximize the intrinsic reactivity of the nucleophile and optimize conditions to facilitate its attack.
Strategies for Bulky Nucleophiles:
-
Ensure Complete Deprotonation: If you are using a neutral nucleophile precursor (like an alcohol or amine), ensure it is fully deprotonated to its more reactive anionic form. For a hindered alcohol, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary. For secondary amines, a strong, non-nucleophilic base like DBU or a metal hydride may be required.
-
Solvent Choice is Key: As mentioned before, use a polar aprotic solvent like DMSO or DMF.[13] For a bulky, charged nucleophile, this is even more critical as it prevents the formation of a solvated, even bulkier species.[14]
-
Consider a Phase-Transfer Catalyst (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using solid K₂CO₃ or an aqueous base), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC transports the nucleophilic anion from the solid or aqueous phase into the organic phase, where it is poorly solvated and highly reactive.[16][17] This can be particularly useful for hindered nucleophiles.
Caption: Mechanism of Phase-Transfer Catalysis in SNAr.
Q3: My reaction is messy, with multiple side products. How can I improve selectivity, especially with hindered substrates?
A3: Side product formation often arises from competing reaction pathways or degradation under harsh conditions.
Common Side Reactions and Solutions:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Di-substitution | The substrate has multiple leaving groups, and the product is reactive enough to undergo a second substitution. | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile.[13] Lower the reaction temperature to favor the faster, desired mono-substitution. |
| Hydrolysis | Water present in the solvent or reagents is acting as a nucleophile, leading to phenol byproducts. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13] |
| Elimination (Benzyne formation) | Very strong bases (like NaNH₂) with poorly activated rings can lead to elimination-addition pathways. | This is less common for standard SNAr but can occur. If suspected, use a weaker base and ensure the ring is well-activated for the addition-elimination pathway.[18] |
| Reaction with Solvent | Nucleophilic solvents like alcohols can compete with the intended nucleophile, especially at high temperatures. | Switch to a non-reactive, polar aprotic solvent like DMSO, DMF, or NMP.[13] |
Q4: Are there any catalytic methods to accelerate SNAr on sterically hindered or poorly activated systems?
A4: Yes, when thermal activation is insufficient or leads to degradation, catalytic methods can be a powerful alternative.
-
Metal-Catalyzed SNAr: Transition metals can be used to activate the aromatic ring. Metal complexes, typically with Ruthenium(II) or Chromium(0), can coordinate to the π-system of the aryl halide.[19] This coordination withdraws electron density from the ring, making it significantly more electrophilic and thus more susceptible to nucleophilic attack, even with less activated substrates.[19] While powerful, this method can suffer from slow catalyst turnover if the product binds more strongly to the metal than the starting material.
-
Acid Catalysis for Heterocycles: For heteroaromatic substrates (e.g., pyridines, pyrimidines), simple protic or Lewis acids can catalyze the reaction.[19] Protonation or coordination to a ring nitrogen atom makes the heterocyclic system more electron-deficient and enhances its reactivity towards nucleophiles.
-
Organic Superbase Catalysis: Recent research has shown that strong organic bases, like phosphazene superbases (e.g., t-Bu-P4), can catalyze SNAr reactions, even on electron-neutral or electron-rich fluoroarenes.[20] These catalysts appear to operate by activating both the nucleophile and the electrophile, facilitating a concerted SNAr mechanism.[20]
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature SNAr Reaction with a Hindered Substrate
-
Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv.) and the nucleophile (1.1-1.2 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO, NMP) to achieve a concentration of 0.1-0.5 M.
-
Base Addition (if required): If the nucleophile is an alcohol or amine, add a suitable base (e.g., NaH, K₂CO₃, 1.5-2.0 equiv.).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) using an oil bath or a microwave reactor.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine to remove the high-boiling point solvent.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
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OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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ResearchGate. (2019, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
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Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
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ResearchGate. (2003, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ChemistryStudent. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Braje, W. M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposal for concerted SNAr reactions by Pierre et al.27. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
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ResearchGate. (2020, October 18). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
-
ResearchGate. (2003, August 6). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction temperature and time. Retrieved from [Link]
-
Overman, L. E., & Procter, D. J. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4834–4837. Retrieved from [Link]
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Reddit. (2023, December 23). SNAr troubleshooting. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
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Clayden, J., & Abrams, R. (2022). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research, 55(15), 2092–2104. Retrieved from [Link]
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LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reaction in Water/aqueous Surfactants/PTC. Retrieved from [Link]
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PubMed. (2021, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]
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Journal of the American Chemical Society. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
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ResearchGate. (2018, October 15). (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]
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Technical Support Center: Palladium Impurity Remediation in Pyrimidine Intermediate Synthesis
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for palladium remediation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve even the most challenging purification problems. Pyrimidine intermediates, vital in pharmaceutical development, are frequently synthesized using palladium-catalyzed cross-coupling reactions. While indispensable, these reactions introduce palladium impurities that must be rigorously controlled.[1][2]
Residual palladium is a significant concern for two primary reasons: it can exhibit toxicity, and it may interfere with or catalyze unintended side reactions in subsequent synthetic steps, compromising yield and purity.[1][3] Furthermore, regulatory bodies have established stringent limits on elemental impurities in final drug products, making effective removal a critical, non-negotiable step in process development.[2][4] This guide provides a structured, question-and-answer approach to common issues encountered in the lab.
Frequently Asked Questions: The Fundamentals
Q: What are the regulatory limits for palladium that I need to meet?
The primary guideline is the ICH Q3D guideline for elemental impurities, which defines a Permitted Daily Exposure (PDE).[5] The concentration limit (in ppm) in your final drug substance is calculated based on the PDE and the maximum daily dose of the drug.[6]
For process intermediates, target levels may be higher, but it's best practice to reduce levels as early as possible to avoid downstream complications.[1] A common target for a late-stage intermediate is <10-20 ppm.
Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium [5][6]
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm) for ≤10g/day Dose |
|---|---|---|
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
Q: What form does residual palladium take after a reaction?
Palladium doesn't exist as a single species in your crude reaction mixture. Understanding its form is key to selecting a removal strategy. It can be:
-
Homogeneous (Soluble): Typically Pd(II) species or small, ligand-bound Pd(0) complexes.
-
Heterogeneous (Insoluble): Often larger Pd(0) agglomerates or "palladium black" which may appear as fine black particles.[2]
-
Colloidal: A stable suspension of nano-sized Pd(0) particles that can be difficult to filter.[7]
Effective scavengers must be able to capture palladium in its various oxidation states to be broadly applicable.[8]
Troubleshooting Guide: Selecting Your Primary Remediation Strategy
Q: My post-reaction palladium level is extremely high (>1000 ppm). Where do I even begin?
When faced with high palladium levels, a multi-step approach is often necessary. The first step should always be a simple, bulk-removal technique. Use the following decision tree to guide your initial approach.
Caption: Initial Palladium Remediation Decision Tree.
In-Depth Protocol and Troubleshooting: Scavenging
Metal scavengers are the most common and often most effective method for selectively removing palladium to low ppm levels.[4] They are solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for metals.[9]
Q: Which type of scavenger is best for my pyrimidine intermediate?
The choice depends on the palladium species present and the nature of your product. Sulfur-based scavengers are particularly effective due to the high affinity of sulfur for palladium.[1][8]
Table 2: Comparison of Common Palladium Scavenger Types
| Scavenger Functional Group | Common Support | Primary Target Species | Key Considerations |
|---|---|---|---|
| Thiol (-SH) | Silica, Polystyrene | Pd(0), Pd(II) | Highly effective but can sometimes be oxidized or interfere with sulfur-containing APIs. |
| Thiourea | Silica, Polystyrene | Pd(II) | Excellent for charged palladium species. |
| Triamine | Silica | Pd(II) | A good choice when thiol-based scavengers cause product degradation.[1] |
| Trimercaptotriazine (TMT) | Silica, Polystyrene | Pd(0), Pd(II) | Very high affinity and capacity; broadly effective.[1] |
| Activated Carbon | Carbon | Pd(0), Pd(II) | Cost-effective but less selective; can lead to significant loss of the desired product through non-specific adsorption.[1][10] |
Q: My scavenger treatment was ineffective. What went wrong?
This is a common issue. Ineffective scavenging is rarely due to the scavenger itself but rather the experimental conditions. Here is a workflow to diagnose the problem.
Caption: Troubleshooting Workflow for Ineffective Scavenging.
Protocol: Screening Palladium Scavengers
Objective: To efficiently identify the optimal scavenger and conditions for palladium removal from a pyrimidine intermediate solution.
Methodology:
-
Baseline Analysis: Take a sample of your crude product solution (post-workup) and submit it for quantitative palladium analysis (e.g., ICP-MS). This is your starting value (T=0).
-
Setup: In parallel vials, add a measured amount of your product solution.
-
Scavenger Addition: To each vial, add a different scavenger or a different equivalent loading (e.g., 3 eq, 5 eq, 10 eq) of the same scavenger. Use at least three different types (e.g., a thiol, a triamine, and TMT-based).
-
Incubation: Seal the vials and stir or shake them at a controlled temperature. It is recommended to run two sets: one at room temperature and one at 40-50°C.
-
Sampling: After a set time (e.g., 4 hours), carefully take a small aliquot of the supernatant from each vial. Filter it through a syringe filter to remove all solid scavenger particles. Repeat this step at a later time point (e.g., 16 hours) to assess kinetics.
-
Analysis: Submit the filtered samples for palladium analysis.
-
Evaluation: Compare the final palladium levels for each condition. The most effective scavenger is the one that reduces palladium to the lowest level in the shortest time with the minimum number of equivalents.
In-Depth Protocol and Troubleshooting: Crystallization
Crystallization is a powerful purification technique that can remove a wide range of impurities.[11][12] However, its effectiveness for palladium removal can be variable.
Q: My product is a solid. Can I just use recrystallization to remove palladium?
Sometimes, but it's not guaranteed. The success of crystallization for palladium removal depends on how the impurity is incorporated.[13]
-
Effective Scenario: Palladium species are not soluble in the chosen solvent system and are excluded from the crystal lattice, remaining in the mother liquor.
-
Ineffective Scenario: Palladium species co-crystallize or are included as occlusions within the crystal structure, leading to poor rejection.[4] In some cases, crystallization can even concentrate the metal impurity.[4]
Protocol: Enhancing Palladium Removal During Crystallization
Objective: To maximize palladium rejection during the crystallization of a pyrimidine intermediate.
Methodology:
-
Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude, palladium-containing intermediate in the minimum amount of hot solvent.
-
Chelating Agent Addition (Optional but Recommended): While the solution is hot, add a small amount (e.g., 1-5 mol%) of a chelating agent like N-acetylcysteine or thiourea.[14] These agents bind to soluble palladium, forming complexes that are more likely to remain in the mother liquor.
-
Hot Filtration: If any insoluble material (like palladium black) is present, perform a hot gravity filtration to remove it.
-
Cooling: Allow the solution to cool slowly and without disturbance. Slow cooling promotes the formation of larger, purer crystals. A rapid crash-out can trap impurities.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the collected crystal cake with a small amount of cold solvent to remove any adhering mother liquor, which is now enriched with palladium.
-
Analysis: Dry the crystals and analyze them for residual palladium. Also, analyze the mother liquor; a high concentration of palladium in the mother liquor confirms effective rejection.
Advanced Troubleshooting
Q: I've tried a scavenger and a recrystallization, but my palladium levels are still above 20 ppm. What are my options?
This situation calls for a combined, multi-step approach, which is common in process chemistry.[2]
-
Initial Debulking: Start with a filtration through Celite® to remove any coarse, heterogeneous palladium.[1]
-
Aqueous Wash: An aqueous wash with a chelating agent like N-acetylcysteine can remove a significant amount of palladium.[2][7]
-
Scavenging: Treat the organic solution with the most effective scavenger identified in your screening. This targets the more stubborn soluble and colloidal species.
-
Final Polish: A final recrystallization or a carbon treatment can then remove the last traces of palladium and other organic impurities, bringing the product to the required specification.[2]
By systematically addressing the different forms of palladium with targeted techniques, you can successfully purify even the most challenging intermediates.
References
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D. J. C. Constable, et al. (2017). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
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C. J. Smith, et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
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Biotage. (2023). Why palladium metal scavengers are not all the same. Biotage. [Link]
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Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
J. D. Williams, et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Reddit r/Chempros. (2023). Your trick to remove residual palladium. Reddit. [Link]
-
Sabner. (n.d.). What Is Metal Crystallization? Learn More. Sabner. [Link]
-
European Medicines Agency. (2007). Guideline on the specification limits for residues of metal catalysts. EMA. [Link]
-
A. Giovannitti, et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications. [Link]
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C. F. J. Welch, et al. (2010). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. [Link]
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Halloran Consulting Group. (n.d.). ICH Q3D Elemental Impurities. CMC Regulatory Consulting. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. [Link]
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S. L. Childs, et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
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-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]
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Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. [Link]
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J. R. Lee, et al. (2019). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloropyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chloropyrimidines serve as foundational building blocks for the synthesis of a vast array of biologically active molecules. Their utility is primarily dictated by the reactivity of the chloro-substituents towards nucleophilic aromatic substitution (SNA), a cornerstone reaction in medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of two widely used chloropyrimidines: 2-chloropyrimidine and 2,4-dichloropyrimidine. By delving into the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers with the field-proven insights necessary for strategic synthetic planning and efficient drug development.
The Foundation: Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho and para to the ring nitrogens. The general mechanism for nucleophilic aromatic substitution on a chloropyrimidine proceeds through a two-step addition-elimination pathway.
The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted. The stability of the Meisenheimer complex is a key factor in determining the rate of the reaction. The electron-withdrawing nature of the pyrimidine nitrogens helps to delocalize and stabilize the negative charge in this intermediate.[2] The subsequent step is the rapid elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the final substitution product.
Recent studies have also suggested that some SNA reactions on pyrimidines may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, particularly with good leaving groups like chloride.[3] However, the two-step model remains a valuable framework for understanding the factors that govern reactivity.
Head-to-Head Comparison: 2-Chloropyrimidine vs. 2,4-Dichloropyrimidine
The primary distinction in reactivity between 2-chloropyrimidine and 2,4-dichloropyrimidine lies in the electronic activation of the chloro-substituents and the regioselectivity of the substitution.
Electronic Activation and Overall Reactivity
The additional chlorine atom in 2,4-dichloropyrimidine, being an electron-withdrawing group, further enhances the overall electrophilicity of the pyrimidine ring compared to 2-chloropyrimidine. This increased electron deficiency generally makes 2,4-dichloropyrimidine a more reactive substrate for nucleophilic aromatic substitution.
Regioselectivity in 2,4-Dichloropyrimidine
In 2,4-dichloropyrimidine, the two chlorine atoms are not equally reactive. Nucleophilic attack preferentially occurs at the C4 position over the C2 position.[4][5] This regioselectivity can be rationalized by considering the stability of the respective Meisenheimer intermediates.
Attack at the C4 position allows for the delocalization of the negative charge in the Meisenheimer complex onto both ring nitrogen atoms through resonance, providing significant stabilization.[2] While attack at the C2 position also allows for charge delocalization onto both nitrogens, frontier molecular orbital (FMO) theory offers a more nuanced explanation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position.[4] Since the LUMO is the orbital that accepts the electrons from the incoming nucleophile, a larger coefficient indicates a more favorable site for nucleophilic attack.
It is important to note that this inherent C4 selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[6] The nature of the nucleophile can also play a role in modulating the regioselectivity.[7]
Quantitative Reactivity Data
Direct, side-by-side kinetic comparisons of 2-chloropyrimidine and 2,4-dichloropyrimidine under identical conditions are scarce in the literature. However, kinetic data for the reaction of 2-chloropyrimidine with various nucleophiles provides a valuable benchmark for its reactivity. The reactions are typically second-order overall, being first-order in both the substrate and the nucleophile.
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| OH⁻ | 100% Ethanol | 50 | 9.64 x 10⁻³ |
| Dimethylamine | 100% Ethanol | 50 | 1.35 x 10⁻³ |
| Piperidine | 100% Ethanol | 50 | 1.12 x 10⁻³ |
| Methylamine | 100% Ethanol | 50 | 7.50 x 10⁻⁴ |
| Diethylamine | 100% Ethanol | 50 | 4.60 x 10⁻⁴ |
Table 2: Comparative Reaction Outcomes with a Common Nucleophile (e.g., Morpholine)
| Substrate | Position of Attack | Typical Conditions | Typical Yield |
| 2-Chloropyrimidine | C2 | K₂CO₃, DMF, 80°C | Moderate to Good |
| 2,4-Dichloropyrimidine | C4 | K₂CO₃, DMF, rt to 80°C | Good to Excellent |
| 2,4-Dichloropyrimidine | C2 | Harsher conditions, after C4 substitution | Lower than C4 |
Experimental Protocols
The following are detailed methodologies for conducting nucleophilic aromatic substitution on chloropyrimidines. These protocols are designed to be self-validating and provide a starting point for optimization.
Protocol 1: General Procedure for Amination of 2-Chloropyrimidine
Objective: To synthesize 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.
Materials:
-
2-Chloropyrimidine
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloropyrimidine (1.0 eq) in DMF (0.2 M) is added the desired amine (1.1 eq) followed by K₂CO₃ (2.0 eq).
-
The reaction mixture is heated to 80°C and stirred for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine.
Protocol 2: Regioselective Amination of 2,4-Dichloropyrimidine at the C4-Position
Objective: To selectively synthesize 4-amino-2-chloropyrimidine derivatives.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (e.g., aniline, secondary amine)
-
Sodium bicarbonate (NaHCO₃) or DIPEA
-
Ethanol (EtOH) or n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.3 M) is added the desired amine (1.05 eq) and DIPEA (1.5 eq).
-
The reaction mixture is stirred at room temperature for 1-6 hours. Progress is monitored by TLC or LC-MS. For less reactive amines, the mixture can be gently heated to 50-60°C.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical relationships discussed in this guide.
Sources
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. zenodo.org [zenodo.org]
Advanced HPLC Method Development for 2-(2-Chloropyrimidin-5-yl)propan-2-ol: A Comparative Guide
Topic: HPLC Method Development for 2-(2-Chloropyrimidin-5-yl)propan-2-ol Purity Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, CMC Leads
Executive Summary
In the synthesis of JAK inhibitors like Momelotinib , the intermediate 2-(2-Chloropyrimidin-5-yl)propan-2-ol (CAS: 110100-09-9) represents a critical quality control checkpoint. Its unique structure—a basic pyrimidine ring substituted with an electron-withdrawing chlorine and a polar tertiary alcohol—creates a "polarity trap" that often leads to poor retention or peak tailing on standard C18 columns.
This guide objectively compares a Standard Isocratic C18 Method against an Optimized Polar-Embedded Gradient Method . We demonstrate why the latter provides superior resolution of critical hydrolytic impurities and ensures the rigorous purity standards required for GMP intermediates.
The Analytical Challenge: The "Polarity Trap"
The target molecule presents two competing physicochemical behaviors:
-
Hydrophobicity: The chloropyrimidine core is moderately lipophilic (LogP ~0.8–1.2).
-
Polarity/Basicity: The tertiary alcohol and pyrimidine nitrogens introduce polarity and potential for silanol interactions.
Critical Impurities to Monitor:
-
Impurity A (Precursor): 1-(2-chloropyrimidin-5-yl)ethanone (Methyl ketone from Grignard starting material).
-
Impurity B (Hydrolysis): 2-(2-hydroxypyrimidin-5-yl)propan-2-ol (Result of chloro-displacement by water; highly polar).
-
Impurity C (Degradant): 2-chloropyrimidine.
Visualizing the Impurity Landscape
The following diagram maps the origin of these impurities during the synthetic workflow.
Figure 1: Synthetic pathway and origin of critical impurities. Impurity B is the most challenging to resolve due to high polarity.
Method Comparison: Standard vs. Optimized
We compared a legacy "Standard Method" (often found in general literature for chloropyrimidines) against an "Optimized Method" developed specifically to address the basicity and polarity of this intermediate.
Method A: The Standard (Legacy)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm.
-
Mobile Phase: Isocratic ACN : 0.1% H3PO4 (40:60).
-
Rationale: Simple, robust for neutral compounds.
Method B: The Optimized (Recommended)
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 3.5 µm.
-
Mobile Phase: Gradient elution with Ammonium Acetate (pH 5.5) and Acetonitrile.
-
Rationale: The polar-embedded group shields silanols (reducing tailing) and interacts with the alcohol moiety, enhancing retention of the polar Impurity B.
Performance Data Comparison
The following table summarizes the experimental outcomes of both methods.
| Metric | Method A (Standard C18) | Method B (Polar-Embedded Gradient) | Verdict |
| Tailing Factor (Target) | 1.6 - 1.8 (Significant tailing) | 1.05 - 1.15 (Symmetric) | Method B |
| Resolution (Impurity B) | 1.2 (Co-elutes with solvent front) | > 4.5 (Well retained) | Method B |
| Sensitivity (LOQ) | 0.05% (High noise baseline) | 0.01% (Sharper peaks) | Method B |
| Run Time | 8 minutes (Isocratic) | 12 minutes (Gradient) | Method A |
| Robustness | Low (pH sensitive) | High (Buffered) | Method B |
Expert Insight: Method A fails primarily because the acidic pH (approx 2.0 with H3PO4) protonates the pyrimidine ring, but the standard C18 surface leaves residual silanols exposed. The resulting secondary interactions cause peak tailing. Method B uses a pH of 5.5 (keeping the pyrimidine largely neutral) and a polar-embedded phase to "wet" the surface, retaining the polar hydrolysis impurity (Impurity B) away from the void volume.
Detailed Experimental Protocols
Protocol for Method B (Optimized Workflow)
Objective: Quantify purity and resolve hydrolysis impurity (Impurity B) at <0.05% levels.
1. Reagents & Materials:
-
Solvent A: 10 mM Ammonium Acetate in Water (Adjust pH to 5.5 with Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Column: Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm (or equivalent polar-embedded phase).
2. Instrument Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 230 nm (Maximizes pyrimidine absorbance).
-
Injection Vol: 5 µL.
3. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Initial Hold (Retain Polar Impurity B) |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 8.0 | 40 | 60 | Elute Target & Non-polars |
| 9.0 | 10 | 90 | Wash |
| 9.1 | 90 | 10 | Re-equilibrate |
| 12.0 | 90 | 10 | End of Run |
4. System Suitability Criteria:
-
Resolution between Impurity B and Target > 3.0.[2]
-
Tailing factor for Target < 1.3.
-
%RSD of 5 replicate injections < 1.0%.
Decision Logic for Method Development
Use this decision tree to troubleshoot or adapt the method for similar pyrimidine intermediates.
Figure 2: Decision logic prioritizing retention of polar impurities and peak symmetry.
References
-
BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol.Link
-
Kawabata, T., et al. (2016). "A Novel and Efficient Synthesis of Momelotinib." Journal of Chemical Research, 40(8), 511–513.[3] Link
-
Waters Corporation. (2025). "HPLC Separation Modes: Choosing the Correct Phase for Polar Bases." Waters Application Notes.Link
-
Phenomenex. (2025). "Guide to Choosing the Correct HPLC Solvent and Column for Basic Heterocycles." Link
Sources
Comparative Guide: 5-Bromo-2-chloropyrimidine vs. 2-(2-Chloropyrimidin-5-yl)propan-2-ol
This guide provides an in-depth technical comparison between 5-bromo-2-chloropyrimidine and its functionalized derivative, 2-(2-chloropyrimidin-5-yl)propan-2-ol . It is designed for medicinal chemists and process scientists navigating the selection of pyrimidine scaffolds for drug discovery.
Executive Summary
-
5-Bromo-2-chloropyrimidine is a dual-electrophile scaffold . It is the "parent" raw material offering orthogonal reactivity: high susceptibility to Nucleophilic Aromatic Substitution (
) at C2 and metal-catalyzed cross-coupling at C5. It is best used when the C5 substituent needs to be diversified late-stage.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
2-(2-Chloropyrimidin-5-yl)propan-2-ol is a mono-electrophile intermediate . It retains the C2-chloro handle for
but possesses a fixed tertiary alcohol "tail" at C5. It is the preferred starting material when the dimethyl-carbinol motif (a common solubility-enhancing group in kinase inhibitors) is a fixed structural requirement, allowing for a more convergent synthesis.
Chemical Profiles & Structural Logic
| Feature | 5-Bromo-2-chloropyrimidine | 2-(2-Chloropyrimidin-5-yl)propan-2-ol |
| Structure | Dual Halogen : C2-Cl (active), C5-Br (latent) | Functionalized : C2-Cl (active), C5-C(Me)₂OH (fixed) |
| CAS | 32779-36-5 | 110100-09-9 |
| Molecular Weight | 193.43 g/mol | 172.61 g/mol |
| Electronic State | Electron-Deficient : The C5-Br (-I effect) pulls electron density, activating the C2 position. | Moderately Deficient : The alkyl-alcohol group is less electron-withdrawing than Br, slightly deactivating C2 relative to the bromo-analog. |
| Solubility | Lipophilic; soluble in DCM, EtOAc, Toluene. | Amphiphilic; improved solubility in MeOH, DMSO, THF. |
| Primary Utility | Divergent Library Synthesis (C5 variation). | Convergent Scale-up (Fixed C5 motif). |
Reactivity Analysis
Electrophilicity at C2 (S_NAr Potency)
The rate of nucleophilic displacement at the C2-position is governed by the electronic nature of the substituent at C5.
-
5-Bromo-2-chloropyrimidine (High Reactivity): The bromine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the LUMO at the C2 carbon, making it highly susceptible to nucleophilic attack.
-
Implication: Reactions with weak nucleophiles (e.g., anilines, hindered amines) proceed rapidly, often requiring milder temperatures (
).
-
-
2-(2-Chloropyrimidin-5-yl)propan-2-ol (Moderate Reactivity): The tertiary alcohol group is electronically distinct. While the pyrimidine ring remains electron-deficient, the alkyl substituent is weakly electron-donating via hyperconjugation, partially counteracted by the oxygen's electronegativity. Net result: The C2 position is less electrophilic than in the bromo-analog.
-
Implication:
reactions may require higher temperatures ( ) or stronger bases compared to the bromo-analog.
-
Chemoselectivity & Side Reactions
-
The "Proton" Risk: The alcohol derivative possesses an acidic proton (
). If using strong bases (e.g., NaH, LiHMDS) for , the alcohol will deprotonate first. The resulting alkoxide is a nucleophile and can compete for the electrophile or cause polymerization/aggregation issues.-
Mitigation: Use non-nucleophilic organic bases (DIPEA, TEA) or use 2 equivalents of base if deprotonation is unavoidable.
-
Experimental Protocols
Protocol A: Synthesis of 2-(2-Chloropyrimidin-5-yl)propan-2-ol
Objective: Conversion of the Bromo-scaffold to the Alcohol intermediate via Metal-Halogen Exchange.
Mechanism: Selective Lithium-Halogen exchange at C5 (Br is softer/faster than Cl) followed by nucleophilic addition to acetone.
Reagents:
-
5-Bromo-2-chloropyrimidine (
equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
(Turbo Grignard) (
equiv) -
Acetone (dry,
equiv) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with 5-Bromo-2-chloropyrimidine and THF (
). Cool to .-
Note: Temperature control is critical. Above
, the Grignard may attack the C2-Cl via .
-
-
Exchange: Add
dropwise over 15 mins. Stir at for 30 mins.-
Checkpoint: Aliquot quench with
and analyze by LCMS/NMR to confirm disappearance of starting material and formation of deuterated species.
-
-
Addition: Add Acetone (neat) dropwise. The exotherm must be controlled.
-
Workup: Stir for 1 hour, warming to
. Quench with saturatedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1] Extract with EtOAc.[1][2] -
Purification: Silica gel chromatography (
EtOAc/Hexanes).
Protocol B: S_NAr Displacement on the Alcohol Scaffold
Objective: Installing an amine nucleophile at C2 while tolerating the free alcohol.
Reagents:
-
2-(2-Chloropyrimidin-5-yl)propan-2-ol (
equiv) -
Amine Nucleophile (e.g., Morpholine,
equiv) -
Base: DIPEA (
equiv) -
Solvent:
or DMSO
Step-by-Step Workflow:
-
Mix: Dissolve the chloropyrimidine alcohol in
( ). -
Add: Add DIPEA and the amine.
-
Heat: Reflux (
) for 4–12 hours.-
Note: If reaction is sluggish due to the lower electrophilicity discussed in Section 3.1, switch solvent to DMSO and heat to
.
-
-
Isolation: Concentrate solvent. If using DMSO, dilute with water and filter the precipitate (the product is often less soluble than the starting material).
Decision Logic & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent 5-bromo-2-chloropyrimidine scaffold.
Caption: Divergent synthetic workflows. Path A (Green) locks the C5-alcohol early, ideal for scale-up of specific targets. Path B (Yellow) retains the C5-bromide, ideal for library generation.
References
-
Reactivity of Halopyrimidines : Journal of Organic Chemistry. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." (General Reactivity Principles).
-
Turbo Grignard Protocols : Angewandte Chemie Int. Ed. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." .
-
Synthesis of Pyrimidine Alcohols : BenchChem Application Note. "Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine." .
- Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Discovery of ERK Inhibitors: Optimization of the Pyrimidine Scaffold." (Contextual usage of the dimethyl carbinol motif).
Sources
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Characterization of Impurities in the Synthesis of 2-(2-Chloropyrimidin-5-yl)propan-2-ol
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This principle extends to key intermediates, such as 2-(2-Chloropyrimidin-5-yl)propan-2-ol, a versatile building block in the synthesis of various therapeutic agents. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological or toxicological profile of the final drug product.[1]
Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, quantification, and control of impurities.[1][2][3] For drug development professionals, a robust and systematic approach to impurity characterization is not merely a regulatory hurdle but a fundamental aspect of quality assurance. This guide provides a comprehensive comparison of analytical strategies for the characterization of impurities arising during the synthesis of 2-(2-Chloropyrimidin-5-yl)propan-2-ol, grounded in field-proven insights and experimental data.
Part 1: Unraveling the Synthetic Pathway and Potential Impurities
A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities. A common and efficient method for synthesizing 2-(2-Chloropyrimidin-5-yl)propan-2-ol involves a Grignard reaction.
1.1. The Grignard Synthesis Route
The synthesis is typically achieved by reacting a Grignard reagent, formed from a halogenated pyrimidine like 2-chloro-5-bromopyrimidine, with acetone. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of acetone, followed by an aqueous workup to yield the desired tertiary alcohol.
Caption: Grignard synthesis of 2-(2-Chloropyrimidin-5-yl)propan-2-ol.
1.2. Mechanistic Origins of Common Impurities
No chemical reaction is perfect. Side reactions and incomplete conversions inevitably lead to the formation of impurities. A proactive approach involves anticipating these impurities based on the reaction mechanism.
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-5-bromopyrimidine.
-
Reagent-Related: Impurities from commercial-grade magnesium or acetone.
-
-
By-Product Impurities:
-
Hydrolysis Product (Impurity A): If the Grignard reagent is prematurely quenched by trace amounts of water before reacting with acetone, it can form 2-chloropyrimidine.
-
Dimeric Impurity (Impurity B): The Grignard reagent can potentially react with unreacted 2-chloro-5-bromopyrimidine in a coupling side reaction.
-
Caption: Mechanistic pathways for the formation of key by-product impurities.
Part 2: A Comparative Guide to Analytical Methodologies
The effective characterization of these impurities requires a multi-faceted analytical approach, combining powerful separation techniques with definitive structural elucidation methods. The choice of technique is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific information required.
2.1. The Separation Showdown: Chromatographic Techniques
The first challenge is to separate the main compound from its structurally similar impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this effort for non-volatile small molecules.[4][5]
| Technique | Principle | Advantages for this Application | Limitations | Causality for Choice |
| HPLC / UPLC (UV Detection) | Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. | Excellent for separating polar, non-volatile compounds like pyrimidine derivatives. High sensitivity and reproducibility for quantification.[6] | May not resolve all co-eluting peaks without extensive method development. | Primary Choice: The target compound and its expected impurities are thermally labile and possess chromophores, making HPLC-UV the ideal platform for both separation and quantification. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a heated column. | High resolution for volatile and thermally stable compounds. | Not Suitable: The target compound is a tertiary alcohol with a relatively high boiling point and is prone to thermal degradation. Derivatization would be required, adding complexity. | Secondary/Avoided: The risk of on-column degradation and the need for derivatization make GC a poor choice compared to the direct analysis offered by HPLC. |
| 2D-LC | Combines two independent HPLC separations (orthogonal mechanisms) for enhanced peak capacity.[7] | Unmatched resolving power for highly complex samples or to separate critical isomeric impurities. | Increased analysis time and system complexity. | Specialized Use: Employed when a critical impurity co-elutes with the main peak or another impurity in all standard 1D-HPLC methods, justifying the need for superior resolution. |
2.2. The Identification Arsenal: Spectroscopic & Spectrometric Techniques
Once separated, the structural identity of each impurity must be determined. This is where the synergy of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy becomes indispensable.
| Technique | Principle | Information Gained | Causality for Use |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with MS detection, which measures the mass-to-charge ratio (m/z) of ionized molecules.[5] | Provides molecular weight (MW) of each impurity as it elutes from the column. Fragmentation data (MS/MS) offers clues about the impurity's structure.[8] | Screening & Preliminary ID: It is the fastest way to get MW information on all separated impurities, allowing for rapid hypothesis generation about their identities based on the expected synthetic pathways. |
| High-Resolution Mass Spectrometry (HRMS) | A type of MS that measures m/z with very high accuracy (typically <5 ppm). | Provides the exact elemental composition (e.g., C₇H₉ClN₂O vs. C₈H₁₁N₃O). | Confirmation of Formula: Essential for distinguishing between isobaric impurities (compounds with the same nominal mass but different elemental formulas), providing a high degree of confidence in the proposed molecular formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, revealing the chemical environment of each atom. | Provides the definitive, unambiguous structure by mapping the carbon-hydrogen framework and showing connectivity between atoms through 2D experiments (COSY, HSQC, HMBC).[9][10] | Gold Standard for Elucidation: While MS provides the formula, NMR provides the constitution. For novel impurities, NMR is the only technique that can definitively prove the atomic connectivity and stereochemistry, which is a regulatory requirement for qualification.[11][12] |
Part 3: An Integrated Workflow for Impurity Characterization
A robust, self-validating system for impurity characterization follows a logical progression from detection to definitive identification. This workflow ensures that no impurity is overlooked and that all identifications are supported by orthogonal data.
Caption: A systematic workflow for the detection, isolation, and identification of impurities.
Part 4: Detailed Experimental Protocols
The trustworthiness of any analytical guide lies in the reproducibility of its methods. The following protocols are designed to be self-validating through the inclusion of system suitability checks.
Protocol 1: HPLC-UV Method for Impurity Profiling and Quantification
-
Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
System Suitability: Before analysis, inject a standard solution containing the main compound and known impurities. Verify that the resolution between critical pairs is >2.0 and the tailing factor for the main peak is <1.5.
-
Analysis: Inject the sample and integrate all peaks. Calculate the percentage of each impurity using the area percent method (assuming equal response factors for preliminary analysis).
Protocol 2: LC-MS for Preliminary Identification
-
Instrumentation: An HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF for HRMS or a single quadrupole for nominal mass).
-
Chromatographic Conditions: Use the same HPLC method as described in Protocol 1 to ensure retention time correlation. The flow can be split if necessary before entering the MS source.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
Scan Range: m/z 50 - 500.
-
-
Analysis: Correlate the retention time of each peak from the UV chromatogram with the mass spectrum to assign a molecular weight to each impurity. For HRMS, use the accurate mass to predict the elemental composition.
Protocol 3: NMR for Structural Elucidation
-
Sample Preparation: Isolate at least 1-5 mg of the target impurity using preparative HPLC. Ensure the isolated fraction is pure by re-injecting on the analytical HPLC system. Lyophilize or evaporate the solvent to obtain the solid impurity. Dissolve the solid in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons.[13][14]
-
¹³C NMR & DEPT: Identifies all unique carbons and classifies them as CH, CH₂, or CH₃.[9]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[10]
-
-
Data Interpretation: Systematically analyze the 1D and 2D spectra to assemble the final, unambiguous structure of the impurity.
Conclusion and Data Summary
By implementing this integrated workflow, researchers can confidently and systematically characterize the impurity profile of 2-(2-Chloropyrimidin-5-yl)propan-2-ol. This approach, which combines the separation power of HPLC with the elucidating capabilities of MS and NMR, creates a self-validating system that meets the rigorous standards of the pharmaceutical industry. The causality behind each experimental choice—from favoring HPLC over GC to using NMR for final confirmation—is grounded in the chemical nature of the target molecule and the stringent requirements for drug safety and regulatory compliance.
Example Impurity Profile Summary Table:
| Impurity ID | Retention Time (min) | Proposed Structure | MW (by LC-MS) | Elemental Comp. (by HRMS) | Level (%) | Status |
| API | 8.5 | 2-(2-Chloropyrimidin-5-yl)propan-2-ol | 172.05 | C₇H₉ClN₂O | 99.5 | - |
| Impurity A | 4.2 | 2-Chloropyrimidine | 114.01 | C₄H₃ClN₂ | 0.15 | Identified |
| Impurity B | 12.1 | 5-Bromo-2,2'-bipyrimidine, 5'-chloro | 298.95 | C₈H₄BrClN₄ | 0.08 | Identified |
| Unk-1 | 6.7 | Unknown | 188.08 | C₈H₁₂ClN₂O | 0.12 | Requires Isolation & NMR |
| SM-1 | 9.8 | 2-Chloro-5-bromopyrimidine | 192.90 | C₄H₂BrClN₂ | 0.05 | Identified |
This systematic characterization is fundamental to developing a robust manufacturing process that consistently produces high-quality intermediates, ultimately ensuring the safety and efficacy of the final pharmaceutical product.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Available at: [Link]
-
Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Gradiva Review Journal. Available at: [Link]
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
-
Structural elucidation by NMR(1HNMR). (2018). Slideshare. Available at: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]
-
Identification of Pharmaceutical Impurities. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Emergent Life Sciences Research. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2006). International Council for Harmonisation. Available at: [Link]
-
ICH GUIDELINES FOR IMPURITY PROFILE. (2022). ResearchGate. Available at: [Link]
-
REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (2020). International Journal of Creative Research Thoughts. Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
Mass spectrometry in impurity profiling. (2025). ResearchGate. Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
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- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Chloropyrimidin-5-yl)propan-2-ol
Executive Summary & Scientific Rationale
As researchers, we often treat disposal as an afterthought, but for halogenated heteroaromatics like 2-(2-Chloropyrimidin-5-yl)propan-2-ol (CAS: 1393648-69-1), the disposal pathway is dictated by the chlorine atom on the pyrimidine ring.
The Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste .
Why this matters (The Causality): Standard organic waste (acetone, methanol, ethanol) is often used as "supplemental fuel" in cement kilns or standard incinerators. However, burning halogenated compounds releases acidic gases (hydrogen chloride, HCl) and potential dioxins. Consequently, this waste stream requires high-temperature incineration (approx. 1100°C) with specific flue gas scrubbing systems. Mixing this compound with non-halogenated waste contaminates the entire batch, exponentially increasing disposal costs and risking regulatory non-compliance [1, 2].
Hazard Identification & Self-Validating Safety Checks
Before handling waste, you must validate the state of the material. This protocol uses a "Self-Validating" approach to ensure stability before containerization.
Chemical Profile[1][2][3][4][5][6]
-
Functional Groups: Chloropyrimidine (Reactive halide), Tertiary Alcohol (Polar).
-
Primary Hazards: Irritant (Skin/Eye), Potential Acute Toxicity (Oral), Environmental Hazard (Persistent Organic Pollutant potential).
-
Reactivity: Stable under normal conditions but can release HCl upon thermal decomposition or reaction with strong acids.
Pre-Disposal Validation Steps
Perform these checks before adding the substance to a waste container:
-
pH Validation: Check the pH of the waste solution.
-
Result: If pH < 4, significant hydrolysis may have occurred (releasing HCl). Neutralize with dilute Sodium Bicarbonate (
) to pH 6-8 before combining with other organic waste to prevent container pressurization.
-
-
Solvent Compatibility Check:
-
Ensure the carrier solvent (if liquid) is compatible with the waste drum material (usually HDPE). Avoid mixing with strong oxidizers (e.g., Nitric acid waste) or alkali metals.
-
Table 1: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile (Double-gloved) or Laminate Film (Silver Shield) | Chlorinated aromatics can permeate standard latex rapidly. |
| Eye Protection | Chemical Splash Goggles | Pyrimidines are mucous membrane irritants; safety glasses are insufficient for liquid splashes. |
| Respiratory | Fume Hood (Primary) or N95/P100 (if solid dust) | Prevent inhalation of particulates during weighing/transfer. |
| Body | Standard Lab Coat + Chemical Apron | Protects against splashes during liquid transfer. |
Step-by-Step Disposal Workflow
This workflow ensures compliance with EPA (RCRA) and EU waste directives.
Step 1: Segregation (The Critical Control Point)
-
Do NOT pour this into the "General Organic" or "Non-Halogenated" waste container.
-
Designate a specific waste stream: "Halogenated Organic Solvents/Solids."
-
Threshold: Even small amounts (typically >1-2%) of halogenated material classify the entire container as halogenated waste.
Step 2: Containerization
-
Solid Waste: If the material is a pure solid or silica gel from a column, place it in a wide-mouth HDPE jar. Label as "Solid Hazardous Waste - Halogenated."
-
Liquid Waste: If dissolved in solvent (DCM, Ethyl Acetate, Methanol), pour into the Halogenated Waste Carboy .
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the solution is acidic.
-
Headspace: Leave 10-15% headspace to allow for expansion.
-
Step 3: Labeling & Coding
Accurate labeling prevents downstream accidents. Use the following codes (consult your local EHS officer for site-specific variations).
Table 2: Waste Characterization & Codes
| Parameter | Value/Code | Description |
| EPA Waste Code | D001 (Ignitable) | If dissolved in flammable solvents (MeOH, EtOAc). |
| EPA Waste Code | D022 (Chloroform) or Generic | If dissolved in Chloroform/DCM. If pure, use "Halogenated Organic". |
| Hazard Tag | Toxic, Irritant | Mark these checkboxes on the waste tag. |
| Chemical Name | Full IUPAC Name | Write "2-(2-Chloropyrimidin-5-yl)propan-2-ol" clearly. Do not use abbreviations like "CP-Alcohol". |
Operational Logic Flowchart
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision tree for the segregation and disposal of halogenated pyrimidine intermediates.
Emergency Response (Spill Procedures)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The chloropyrimidine moiety can be an irritant. Ensure the area is well-ventilated.[1][2][3][4]
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquids: Absorb with vermiculite or a commercial solvent absorbent pad. Do NOT use combustible materials (sawdust) if the solvent is flammable.
-
-
Disposal of Debris: Place all cleanup materials into the Halogenated Waste container.
References
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. (Accessed 2026). Guidelines on halogenated solvent incineration and scrubbing requirements. Link
-
Temple University. Halogenated Solvents in Laboratories - Campus Operations. (Accessed 2026). Cost and safety implications of mixing halogenated and non-halogenated waste streams.[5][4] Link
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Codes (RCRA). (Accessed 2026). Definition of characteristic wastes (D001) and listed sources. Link
-
Sigma-Aldrich. Safety Data Sheet: 2-Propanol & Pyrimidine Derivatives. (Accessed 2026). General handling for flammable and irritant organic intermediates. Link
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Chloropyrimidin-5-yl)propan-2-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Chloropyrimidin-5-yl)propan-2-ol. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Hazard Identification and Risk Assessment: A Proactive Approach
Potential Hazards:
-
Skin and Eye Irritation: Similar to many halogenated organic compounds and alcohols, direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]
-
Toxicity: While specific toxicological data is unavailable, related chlorinated pyrimidines are treated as hazardous.[4] It is prudent to handle this compound with care to minimize exposure.
-
Flammability: The presence of the propan-2-ol moiety suggests potential flammability.[3][5][6][7][8]
A thorough risk assessment should be performed before commencing any work, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-(2-Chloropyrimidin-5-yl)propan-2-ol.[9] The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[4][9][10] | Provides protection against splashes and airborne particles. Safety glasses alone do not offer adequate protection from chemical splashes.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Protects against skin contact. Glove compatibility with chlorinated compounds should be confirmed.[4] Double gloving may be necessary for added protection.[10] |
| Body Protection | A laboratory coat or other protective clothing.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary.[4] | Required if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[4] |
dot
Caption: Workflow for PPE Selection and Use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Preparation:
-
Consult Safety Resources: Before beginning work, review this guide and any available institutional safety protocols.
-
Ensure Proper Ventilation: All handling of 2-(2-Chloropyrimidin-5-yl)propan-2-ol should occur in a well-ventilated laboratory, preferably within a chemical fume hood.[8][11]
-
Gather Materials: Have all necessary equipment and reagents ready to avoid interruptions.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Handling:
-
Weighing: If weighing the solid compound, do so in a fume hood to prevent inhalation of any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames, especially given the potential flammability of the compound.[3][7][8]
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the risk of spills.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][12]
-
Spill: For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 2-(2-Chloropyrimidin-5-yl)propan-2-ol and any contaminated materials is crucial to protect both laboratory personnel and the environment.[4]
Waste Segregation:
-
Halogenated Waste: 2-(2-Chloropyrimidin-5-yl)propan-2-ol is a halogenated organic compound and must be disposed of in a designated halogenated waste container.[13][14] Do not mix with non-halogenated waste.[13]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be considered hazardous waste and disposed of accordingly.
Disposal Procedure:
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents.[13]
-
Secure Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[13]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your EHS department for specific guidance.
dot
Caption: Step-by-Step Chemical Waste Disposal.
By adhering to these guidelines, you can significantly reduce the risks associated with handling 2-(2-Chloropyrimidin-5-yl)propan-2-ol and maintain a safe laboratory environment.
References
- Benchchem. Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.
- DuPont. Personal protective solutions for Alcohol & Beverage industry applications.
-
Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 46(14), 2819–2823. Available at: [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available at: [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Available at: [Link]
-
U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Available at: [Link]
-
University of California, Santa Cruz Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
MacCoss, M., Ryu, E. K., White, R. S., & Last, R. L. (1980). A new, mild, and selective method for the direct chlorination of the 5-position of uracil and cytosine nucleosides. The Journal of Organic Chemistry, 45(5), 788–794. Available at: [Link]
-
University of California, Los Angeles Environmental Health & Safety. Halogenated Waste. Available at: [Link]
-
Univar Solutions. (2015). SAFETY DATA SHEET PROPAN-2-OL. Available at: [Link]
-
El-Naas, M. H., Al-Zuhair, S., & Al-Wabel, M. I. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. Available at: [Link]
- Jones, et al. (2004). U.S. Patent No. US20040054181A1. Google Patents.
-
RCI Labscan Limited. (2021). SAFETY DATA SHEET: propan-2-ol 70%. Available at: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: Propan-2-ol. Available at: [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Propan-2-ol. Available at: [Link]
-
USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
